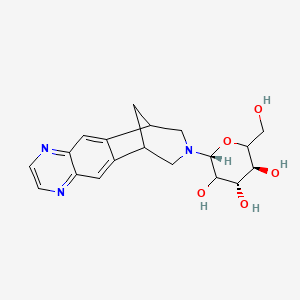
Varenicline N-Glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Varenicline N-Glucoside is a derivative of Varenicline, a medication used for smoking cessation and for the treatment of dry eye disease . It is a nicotinic receptor partial agonist and a cholinergic agonist . When activated, this receptor releases dopamine in the nucleus accumbens, the brain’s reward center, thereby reducing cravings and withdrawal symptoms associated with smoking cessation .
Molecular Structure Analysis
The molecular formula of Varenicline N-Glucoside is C19H23N3O5 . It has a molecular weight of 373.403 . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Varenicline N-Glucoside molecule .Aplicaciones Científicas De Investigación
Mechanism of Action and Efficacy in Smoking Cessation
Varenicline, acting as a partial agonist at the α4β2 nicotinic acetylcholine receptor, has demonstrated significant efficacy in smoking cessation. Clinical trials have consistently shown varenicline's superior effectiveness over placebo and other cessation aids like bupropion in promoting smoking abstinence among adults attempting to quit. Its unique mechanism—modulating nicotinic cholinergic receptors—reduces craving and diminishes the pleasurable effects of smoking, thereby aiding smokers in their quit attempts (Keating & Siddiqui, 2006; Fagerström & Hughes, 2008).
Potential Beyond Smoking Cessation
Research has also explored varenicline's potential in treating other forms of drug dependence. Its action on nicotinic acetylcholine receptors, crucial in the neurobiology of addiction, suggests a broader applicability in managing dependencies beyond nicotine. For instance, preliminary findings indicate that varenicline may reduce alcohol consumption and modulate behaviors associated with cocaine craving, highlighting its potential as a versatile agent in addiction therapy (Crunelle et al., 2010).
Safety and Tolerability
Concerning safety and tolerability, varenicline has been well-received in various populations, including those with psychiatric conditions. While initial post-marketing surveillance raised questions about neuropsychiatric side effects, subsequent research has largely affirmed its safety profile, advocating for careful monitoring and patient education to mitigate risks (Purvis et al., 2010; Burke et al., 2016).
Propiedades
IUPAC Name |
(3S,4S,6R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c23-8-15-16(24)17(25)18(26)19(27-15)22-6-9-3-10(7-22)12-5-14-13(4-11(9)12)20-1-2-21-14/h1-2,4-5,9-10,15-19,23-26H,3,6-8H2/t9?,10?,15?,16-,17+,18?,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIDZVKOJXFIIZ-LYRYMMDLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C5C(C(C(C(O5)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)[C@H]5C([C@H]([C@@H](C(O5)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676192 |
Source


|
| Record name | 8-(beta-D-threo-Hexopyranosyl)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46783235 | |
CAS RN |
873302-31-9 |
Source


|
| Record name | 8-(beta-D-threo-Hexopyranosyl)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

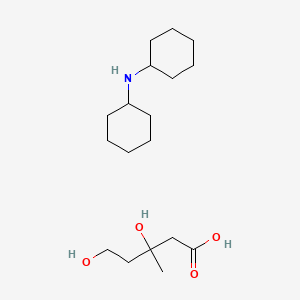
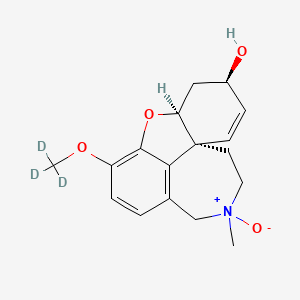
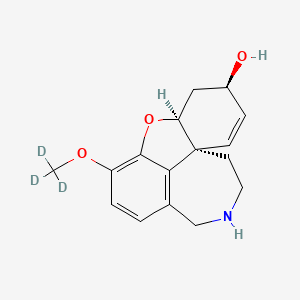
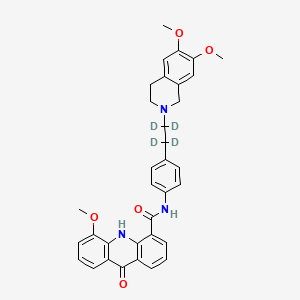
![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)

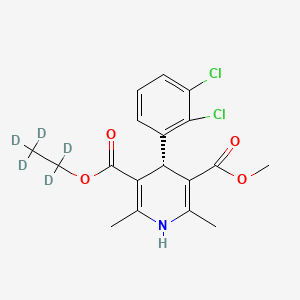
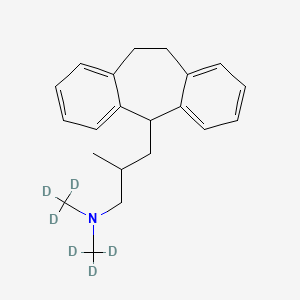
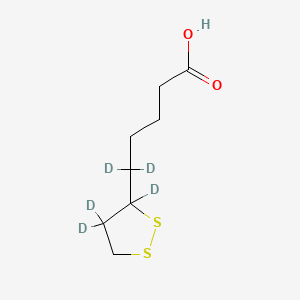
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)
![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/no-structure.png)
![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)
![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)